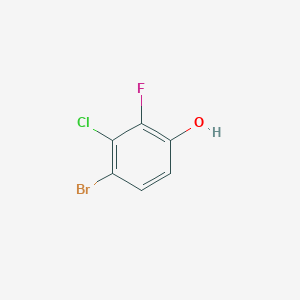

4-Bromo-3-chloro-2-fluorophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-3-chloro-2-fluorophenol is an aromatic compound with the molecular formula C6H3BrClFO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-2-fluorophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the halogenation of phenol derivatives. For example, starting with 2-fluorophenol, bromination and chlorination can be carried out sequentially under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and reagents to ensure high yield and purity. The process often includes steps such as distillation and crystallization to isolate and purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-chloro-2-fluorophenol can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, leading to the formation of quinones or hydroquinones.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under elevated temperatures.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products with different functional groups replacing the halogens.

Oxidation: Formation of quinones or other oxidized derivatives.

Coupling Reactions: Formation of biaryl compounds or other coupled products.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-chloro-2-fluorophenol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-chloro-2-fluorophenol involves its interaction with various molecular targets and pathways. The halogen atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. For example, the presence of fluorine can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-4-fluorophenol: Similar structure but lacks the bromine atom.

4-Bromo-2-chloro-3-fluorophenol: Similar structure with different halogen positions.

4-Bromo-3-chlorophenol: Lacks the fluorine atom.

Uniqueness

4-Bromo-3-chloro-2-fluorophenol is unique due to the specific arrangement of halogen atoms on the benzene ring, which can significantly influence its chemical properties and reactivity. The combination of bromine, chlorine, and fluorine provides a distinct set of characteristics that can be exploited in various chemical and industrial applications.

Biologische Aktivität

4-Bromo-3-chloro-2-fluorophenol is an organic compound characterized by the presence of three halogen substituents—bromine, chlorine, and fluorine—on a phenolic ring. Its molecular formula is C6H3BrClF, and it has a molecular weight of approximately 225.44 g/mol. This compound has garnered attention in various fields, particularly in pharmacology and toxicology, due to its unique chemical properties and potential biological activities.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its halogenated structure, which can influence its interaction with biological systems. Research indicates that this compound may exhibit:

- Enzyme Inhibition : It can act as an inhibitor of enzymes involved in ester hydrolysis, such as esterases and lipases.

- Receptor Binding : The halogenated benzene ring may interact with specific receptors in biological systems, affecting signal transduction pathways.

- Toxicological Effects : Its potential toxicity has been studied, particularly regarding its effects on cellular processes and interactions with biomolecules.

The mechanism of action of this compound involves its reactivity with various molecular targets. The presence of multiple halogens enhances its reactivity, allowing it to participate in diverse chemical transformations. Key aspects include:

- Chemical Reactivity : The compound's unique arrangement of halogens influences its reactivity patterns in substitution and coupling reactions.

- Biological Interactions : Studies focus on how this compound interacts at the molecular level with proteins and other biomolecules, which could inform its therapeutic potential or toxicity profiles.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Bromo-4-chloro-2-fluorophenol | 1781183-19-4 | Different halogen arrangement affecting reactivity |

| 5-Bromo-3-chloro-2-fluorophenol | 1305322-97-7 | Variation in position of bromine affecting properties |

| 4-Bromo-2-chlorophenol | Not specified | Lacks fluorine; simpler halogenation pattern |

| 4-Bromo-3-fluorophenol | 121219-03-2 | Similar but lacks chlorine; different reactivity |

The distinct halogen arrangement in this compound imparts unique chemical properties compared to these similar compounds, influencing its reactivity.

Pharmacological Studies

Research has indicated that halogenated phenols can exhibit significant biological activities. For instance:

- Antimicrobial Activity : A study explored the antimicrobial properties of various halogenated phenols, including derivatives similar to this compound. Results showed varying degrees of efficacy against bacterial strains.

- Anti-inflammatory Properties : Compounds within the same structural family have been investigated for their anti-inflammatory effects. Halogenation often enhances these properties, suggesting potential therapeutic applications for this compound.

Toxicological Assessments

Toxicological evaluations have revealed that exposure to certain halogenated phenols can lead to adverse health effects. Specific findings include:

- Cellular Toxicity : Studies have demonstrated that exposure to halogenated phenols can induce cytotoxicity in various cell lines, raising concerns about their safety in pharmaceutical applications.

- Environmental Impact : The environmental persistence of halogenated compounds poses risks to ecosystems, necessitating further research into their degradation pathways and ecological effects.

Eigenschaften

IUPAC Name |

4-bromo-3-chloro-2-fluorophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQMSVUYWCRULD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.